molecular formula C16H22N4O4 B3006409 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 2034232-62-5

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Cat. No. B3006409
CAS RN: 2034232-62-5
M. Wt: 334.376
InChI Key: BPGFQIIQHZEUNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various piperidine and related compounds has been explored in the literature, with a focus on their potential biological activities. For instance, a series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines demonstrated potent antiallergy activity in the passive foot anaphylaxis assay, indicating their potential as antiallergic agents . Similarly, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized and showed significant antibacterial and antifungal activity, with their structures confirmed by various spectroscopic methods . These studies highlight the diverse synthetic routes and the importance of structural characterization in developing pharmacologically active piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the title compound in one study contained two independent molecules with the piperazine ring adopting a chair conformation, and the dihedral angles between the rings were found to be crucial for the compound's conformation . In another study, the molecular packing of a pyridine derivative involved loosely held dimers, which could be relevant for its biological function . These findings underscore the importance of molecular conformation and intermolecular interactions in the design of piperidine-based drugs.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, 4-Nitrophenyl-1-piperidinostyrene reacted with an aromatic diazonium salt to afford arylhydrazonal, which could then yield pyridazine derivatives, oxadiazoles, and 1,2,3-triazole derivatives . These reactions demonstrate the versatility of piperidine derivatives as building blocks for synthesizing a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structures. For example, the N-[(4-arylpiperazin-1-yl)-methyl] derivatives of pyrrolidine diones were synthesized and tested for anticonvulsant activity, with their structures confirmed by elemental and spectral analyses . The crystal and molecular structures of analgesic isothiazolopyridines were determined, revealing the influence of hydrogen bonds and π-π interactions on molecular packing . Additionally, the synthesis and characterization of [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones provided insights into their conformational preferences and antimicrobial activities . These studies illustrate the relationship between the chemical properties of piperidine derivatives and their potential therapeutic applications.

Scientific Research Applications

Nonpeptide Alphavβ3 Antagonists

Compounds similar to "4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one" have been explored for their potential as nonpeptide alphavβ3 antagonists. For instance, research into 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid highlighted its potency and selectivity as an alpha(v)beta(3) receptor antagonist, demonstrating significant promise for the prevention and treatment of osteoporosis. This research underscores the compound's excellent in vitro profile and its efficacy in vivo models of bone turnover, leading to its selection for clinical development (Hutchinson et al., 2003).

Anticonvulsant Properties

Another area of application is the synthesis and testing of N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-arylpyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione for anticonvulsant activity. These compounds showed significant promise in the maximum electroshock seizure (MES) and metrazole seizure threshold tests, indicating their potential for treating convulsive disorders (Obniska & Zagórska, 2003).

Antimicrobial Activity

Compounds structurally related to "4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one" have also been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of [N-methyl-3t-alkyl-2r,6c-diaryl-4-ylidine]-5′-methylthiozolidin-4-ones demonstrated active antimicrobial properties against various bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Prakash, Pandiarajan, & Kumar, 2013).

properties

IUPAC Name

4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-19-9-11(8-13(19)21)16(22)20-7-3-4-12(10-20)24-15-14(23-2)17-5-6-18-15/h5-6,11-12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGFQIIQHZEUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

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